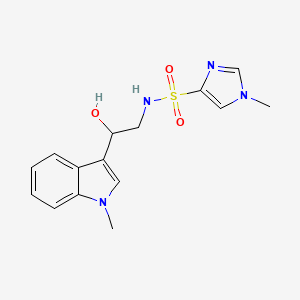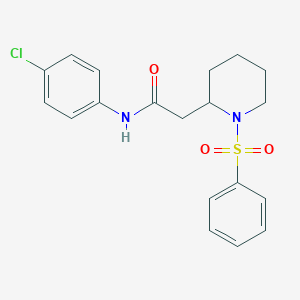
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been the subject of scientific research due to its potential pharmacological effects. This compound was initially developed as part of a research program aimed at developing new analgesics, but its effects on the endocannabinoid system have since been explored.
Mechanism of Action
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are primarily found in the central nervous system and immune system, respectively, and are involved in the regulation of various physiological processes. By binding to these receptors, CP-47,497 can modulate the activity of the endocannabinoid system and produce various pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that CP-47,497 can produce a wide range of biochemical and physiological effects. These include analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. Additionally, CP-47,497 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CP-47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound has been shown to produce robust pharmacological effects at low concentrations, making it a valuable tool for investigating the endocannabinoid system. However, one limitation of using CP-47,497 is its relatively short half-life, which can complicate experiments that require sustained exposure to the compound.
Future Directions
There are several future directions for research on CP-47,497. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanisms underlying the pharmacological effects of CP-47,497 and to explore its interactions with other signaling pathways. Finally, the development of more potent and selective synthetic cannabinoids based on CP-47,497 could have significant implications for drug discovery and the treatment of various diseases.
Synthesis Methods
The synthesis of CP-47,497 involves the reaction of 4-chlorobenzonitrile with piperidine, followed by the addition of phenylsulfonyl chloride and acetic anhydride. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
CP-47,497 has been used in various scientific studies to investigate its potential pharmacological effects. In particular, it has been studied for its interactions with the endocannabinoid system, which plays a critical role in various physiological processes such as pain sensation, appetite regulation, and mood.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-17-6-4-5-13-22(17)26(24,25)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGLBQILPFKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

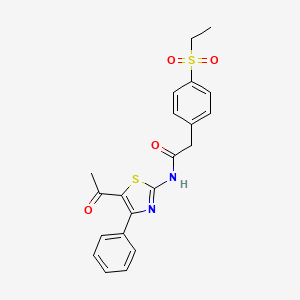
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)
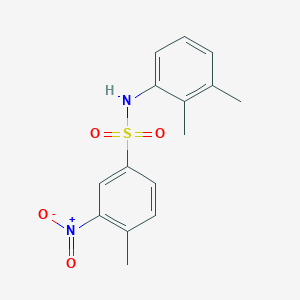
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
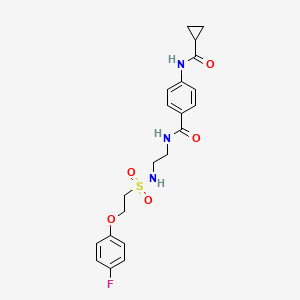


![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)
